
(2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol is an organic compound characterized by the presence of two bromine atoms and four hydroxyl groups attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol typically involves the bromination of hexane derivatives under controlled conditions. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to form the corresponding hexane derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of hexane-2,3,4,5-tetraone.
Reduction: Formation of hexane-2,3,4,5-tetraol.
Substitution: Formation of various substituted hexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of (2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl groups enable the compound to form covalent bonds and hydrogen bonds with biological molecules, affecting their structure and function. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,4S,5S)-1,6-Dichlorohexane-2,3,4,5-tetraol
- (2R,3R,4S,5S)-1,6-Diiodohexane-2,3,4,5-tetraol
- (2R,3R,4S,5S)-1,6-Difluorohexane-2,3,4,5-tetraol
Uniqueness
(2R,3R,4S,5S)-1,6-Dibromohexane-2,3,4,5-tetraol is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atoms also influence the compound’s physical properties, such as solubility and melting point, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H12Br2O4 |
|---|---|
Peso molecular |
307.96 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-1,6-dibromohexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2/t3-,4+,5-,6+ |
Clave InChI |
VFKZTMPDYBFSTM-FBXFSONDSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@H]([C@H](CBr)O)O)O)O)Br |
SMILES canónico |
C(C(C(C(C(CBr)O)O)O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


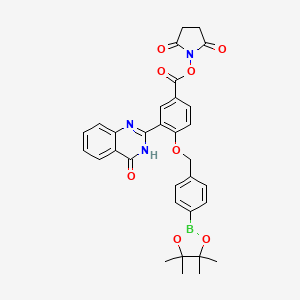
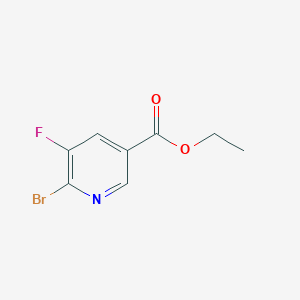


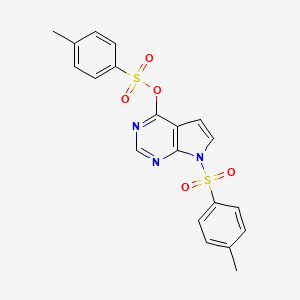
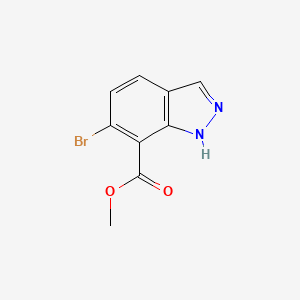
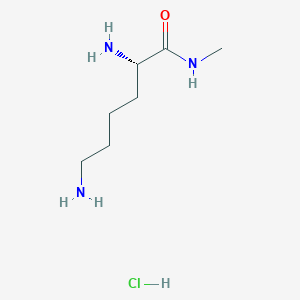
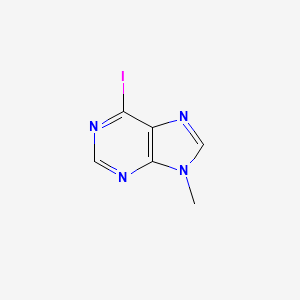
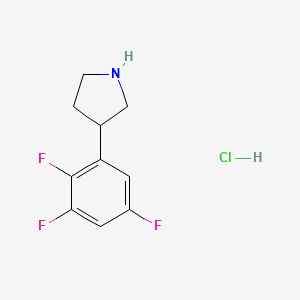
![Tert-butyl hydrogen carbonate;5-[[8-methyl-3,6,10,13-tetrakis[(2-methylpropan-2-yl)oxycarbonyl]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl]amino]-5-oxopentanoic acid](/img/structure/B13037067.png)
![2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13037075.png)

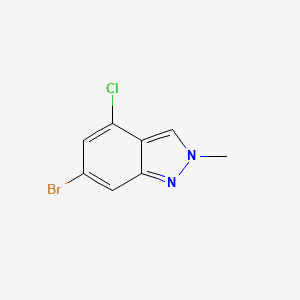
![Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13037094.png)
